molecular formula C₆H₉NOS B016188 3-Nitro-2,6-bis(phenylsulfanyl)pyridine CAS No. 4781-82-2

3-Nitro-2,6-bis(phenylsulfanyl)pyridine

Cat. No.: B016188
CAS No.: 4781-82-2
M. Wt: 340.4 g/mol
InChI Key: QVCBWYIJRYAWCO-UHFFFAOYSA-N
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Description

3-Nitro-2,6-bis(phenylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with nitro and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2,6-bis(phenylsulfanyl)pyridine typically involves the nitration of 2,6-bis(phenylsulfanyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2,6-bis(phenylsulfanyl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 3-Amino-2,6-bis(phenylsulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-2,6-bis(phenylsulfanyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of nitro-substituted heterocycles with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Nitro-2,6-bis(phenylsulfanyl)pyridine depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenylsulfanyl groups may enhance the compound’s ability to interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(phenylsulfanyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-2,6-dimethylpyridine: Contains methyl groups instead of phenylsulfanyl groups, leading to different chemical and biological properties.

Uniqueness

3-Nitro-2,6-bis(phenylsulfanyl)pyridine is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-nitro-2,6-bis(phenylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-19(21)15-11-12-16(22-13-7-3-1-4-8-13)18-17(15)23-14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBWYIJRYAWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372422
Record name 3-nitro-2,6-bis(phenylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-82-2
Record name 3-nitro-2,6-bis(phenylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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